Cas no 83671-43-6 (N,N-dimethyl-4-(methylamino)methylaniline)

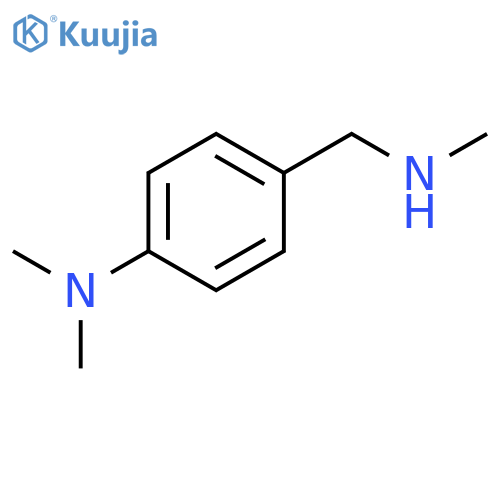

83671-43-6 structure

商品名:N,N-dimethyl-4-(methylamino)methylaniline

N,N-dimethyl-4-(methylamino)methylaniline 化学的及び物理的性質

名前と識別子

-

- N,N-Dimethyl-4-((methylamino)methyl)aniline

- (4-Dimethylaminobenzyl)methylamine

- 4-(dimethylamino)-N-methylBenzenemethanamine

- Benzenemethanamine,4-(dimethylamino)-N-methyl-

- N,N-Dimethyl-4-[(methylamino)methyl]aniline

- 4-(Dimethylamino)-N-methyl-benzylamine

- C78495

- CS-0213196

- DUIPUNLJRBPNMK-UHFFFAOYSA-N

- Z57327129

- N-Methyl-4-(N,N-dimethylamino)benzylamine

- MFCD04600269

- N,N-dimethyl-4-(methylaminomethyl)aniline

- A864236

- TS-01459

- 83671-43-6

- FT-0710817

- Nmdmaba

- Benzenemethanamine, 4-(dimethylamino)-N-methyl-

- SCHEMBL4573652

- EN300-12810

- SB76317

- AKOS000263899

- p-dimethylamino-methylbenzylamine

- DB-075957

- N,N-dimethyl-4-(methylamino)methylaniline

-

- MDL: MFCD04600269

- インチ: InChI=1S/C10H16N2/c1-11-8-9-4-6-10(7-5-9)12(2)3/h4-7,11H,8H2,1-3H3

- InChIKey: DUIPUNLJRBPNMK-UHFFFAOYSA-N

- ほほえんだ: CNCC1=CC=C(C=C1)N(C)C

計算された属性

- せいみつぶんしりょう: 164.131

- どういたいしつりょう: 164.131

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 115

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 15.3A^2

じっけんとくせい

- 密度みつど: 0.971

- ふってん: 252.1 °C at 760 mmHg

- フラッシュポイント: 101.9 °C

N,N-dimethyl-4-(methylamino)methylaniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-12810-0.05g |

N,N-dimethyl-4-[(methylamino)methyl]aniline |

83671-43-6 | 95% | 0.05g |

$19.0 | 2023-06-13 | |

| Enamine | EN300-12810-1.0g |

N,N-dimethyl-4-[(methylamino)methyl]aniline |

83671-43-6 | 95% | 1g |

$57.0 | 2023-06-13 | |

| Apollo Scientific | OR6189-1g |

N,N-Dimethyl-4-[(methylamino)methyl]aniline |

83671-43-6 | 95% | 1g |

£174.00 | 2024-07-21 | |

| Alichem | A019148751-5g |

N,N-Dimethyl-4-((methylamino)methyl)aniline |

83671-43-6 | 95% | 5g |

$535.50 | 2023-08-31 | |

| TRC | B413515-500mg |

N,N-dimethyl-4-[(methylamino)methyl]aniline |

83671-43-6 | 500mg |

$ 160.00 | 2022-06-07 | ||

| Cooke Chemical | BD8091931-5g |

N,N-Dimethyl-4-((methylamino)methyl)aniline |

83671-43-6 | 98% | 5g |

RMB 1587.20 | 2025-02-20 | |

| Enamine | EN300-12810-0.25g |

N,N-dimethyl-4-[(methylamino)methyl]aniline |

83671-43-6 | 95% | 0.25g |

$28.0 | 2023-06-13 | |

| Enamine | EN300-12810-0.5g |

N,N-dimethyl-4-[(methylamino)methyl]aniline |

83671-43-6 | 95% | 0.5g |

$44.0 | 2023-06-13 |

N,N-dimethyl-4-(methylamino)methylaniline 関連文献

-

Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574

-

2. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

-

Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055

-

Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191

83671-43-6 (N,N-dimethyl-4-(methylamino)methylaniline) 関連製品

- 606-87-1(N-Benzyl-N-phenylaniline)

- 614-30-2(N-Benzyl-N-methylaniline)

- 119-94-8(N-Benzyl-N-ethyl-4-methylaniline)

- 91-73-6(N,N-Dibenzylaniline)

- 19158-51-1(p-Toluenesulfonyl cyanide)

- 103-32-2(N-Benzylaniline)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:83671-43-6)N,N-dimethyl-4-(methylamino)methylaniline

清らかである:99%

はかる:5g

価格 ($):238.0